3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a fused ring system consisting of a triazole and a pyrazine ring, with a dimethylcyclopropyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another approach includes the use of a one-pot synthesis involving the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature . These methods provide efficient and practical routes for the preparation of this compound.
Chemical Reactions Analysis
3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, dicarbonyl compounds, and substituted aromatic aldehydes . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate can lead to the formation of triazolopyrazine derivatives with different substituents .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as a c-Met and VEGFR-2 kinase inhibitor, showing promising antiproliferative activities against various cancer cell lines . Additionally, it has been explored for its use as a fluorescent probe and as a structural unit in polymers for solar cells . The versatility of this compound makes it valuable in both biological and materials science research.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation . The compound binds to these kinases, interfering with their signaling pathways and ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
3-(2,2-Dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can be compared to other triazole-containing compounds, such as fluconazole, voriconazole, and trazodone . While these compounds share the triazole moiety, they differ in their specific structures and applications. For example, fluconazole and voriconazole are antifungal agents, whereas trazodone is an antidepressant
Properties
Molecular Formula |
C10H16N4 |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(2,2-dimethylcyclopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C10H16N4/c1-10(2)5-7(10)9-13-12-8-6-11-3-4-14(8)9/h7,11H,3-6H2,1-2H3 |
InChI Key |
BQPFVUWOYJQVLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C2=NN=C3N2CCNC3)C |
Origin of Product |
United States |
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